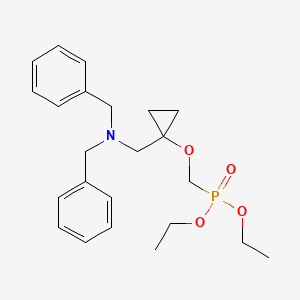

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate

Description

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is a cyclopropane-containing phosphonate ester with a dibenzylamino-methyl substituent. Its synthesis involves reacting lithium tert-butoxide in tetrahydrofuran (THF) at 60°C under inert conditions, achieving an 87.5% yield . The compound’s structure combines a rigid cyclopropane ring, a phosphonate group (imparting metabolic stability and bioisosteric properties), and a dibenzylamino moiety that may enhance lipophilicity and receptor interactions.

Properties

Molecular Formula |

C23H32NO4P |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-benzyl-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C23H32NO4P/c1-3-27-29(25,28-4-2)20-26-23(15-16-23)19-24(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |

InChI Key |

MNQJOHGKAXEMJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(COC1(CC1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

This method employs a zinc-copper couple and diiodomethane to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, allyl alcohol derivatives can be cyclopropanated to yield hydroxymethyl-substituted cyclopropanes.

Example Protocol :

- React allyl alcohol with diiodomethane and Zn(Cu) in ether at 0–5°C.

- Quench with aqueous NH₄Cl and extract the cyclopropanated product.

- Purify via fractional distillation to isolate 1-(hydroxymethyl)cyclopropane.

Vinyl Cyclopropanation via Transition Metal Catalysis

Rhodium or palladium catalysts enable cyclopropanation of vinyl ethers or esters. For instance, using ethyl diazoacetate and styrene derivatives under Rh₂(OAc)₄ catalysis yields functionalized cyclopropanes.

Introduction of the Phosphonate Ester Group

The phosphonate moiety is introduced via nucleophilic substitution or Michaelis-Arbuzov reactions.

Nucleophilic Substitution with Diethyl Phosphite

A chloromethyl or bromomethyl intermediate reacts with diethyl phosphite under basic conditions:

$$

\text{Cyclopropane-CH}2\text{Cl} + \text{P(OEt)}2\text{OH} \xrightarrow{\text{Base}} \text{Cyclopropane-CH}2\text{PO(OEt)}2 + \text{HCl}

$$

Optimization Insights :

Michaelis-Arbuzov Reaction

Triethyl phosphite reacts with alkyl halides at elevated temperatures:

$$

\text{Cyclopropane-CH}2\text{Br} + \text{P(OEt)}3 \xrightarrow{\Delta} \text{Cyclopropane-CH}2\text{PO(OEt)}2 + \text{EtBr}

$$

Key Parameters :

- Solvent : Xylene or toluene.

- Temperature : 120–140°C for 8–16 hours.

- Catalyst : Anhydrous AlCl₃ (0.5–1 mol%).

Installation of the Dibenzylamino Group

The dibenzylamino substituent is introduced via alkylation or reductive amination.

Alkylation of Primary Amines

A bromomethyl cyclopropane derivative reacts with dibenzylamine:

$$

\text{Cyclopropane-CH}2\text{Br} + 2 \text{Bn}2\text{NH} \xrightarrow{\text{Base}} \text{Cyclopropane-CH}2\text{N(Bn)}2 + \text{HBr}

$$

Reaction Conditions :

- Base : K₂CO₃ or Cs₂CO₃ in DMF.

- Temperature : 60–80°C for 12–24 hours.

- Yield : 60–75% after column chromatography.

Reductive Amination

A cyclopropane ketone intermediate undergoes reductive amination with dibenzylamine:

$$

\text{Cyclopropane-CO} + \text{Bn}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Cyclopropane-CH}2\text{N(Bn)}2

$$

Optimization :

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in MeOH.

- pH : Buffered at pH 4–5 using AcOH.

Integrated Synthetic Routes

Two representative pathways are outlined below:

Pathway A: Sequential Functionalization

- Cyclopropane Synthesis : Simmons-Smith reaction with allyl alcohol.

- Phosphonation : Michaelis-Arbuzov reaction with triethyl phosphite.

- Amination : Alkylation with dibenzylamine.

Overall Yield : 42–50% over three steps.

Pathway B: Convergent Synthesis

- Parallel Preparation :

- Synthesize 1-(bromomethyl)cyclopropane.

- Prepare dibenzylamine separately.

- Coupling : React intermediates via nucleophilic substitution.

Advantages : Higher modularity and scalability.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

- Issue : Ring-opening under acidic or high-temperature conditions.

- Solution : Use aprotic solvents (e.g., THF) and mild bases (e.g., Et₃N).

Steric Hindrance in Amination

- Issue : Low reactivity of bulky dibenzylamine.

- Solution : Employ phase-transfer catalysts (e.g., TBAB) and elevated temperatures.

Analytical and Purification Techniques

- NMR Spectroscopy : Confirm regiochemistry via $$^{31}\text{P}$$ and $$^{1}\text{H}$$ NMR.

- Chromatography : Silica gel chromatography with EtOAc/hexane gradients.

- Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg).

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid. This reaction is critical for generating bioactive derivatives.

| Conditions | Reagents/Temperature | Product | Yield/Notes |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80–100°C | ((1-((Dibenzylamino)methyl)cyclopropoxy)methyl)phosphonic acid | Partial decomposition observed |

| Basic hydrolysis | NaOH (aq.), reflux | Sodium salt of the phosphonic acid derivative | Requires purification via acidification |

The cyclopropane ring remains intact under mild hydrolysis conditions but may undergo strain-induced opening under harsher treatments .

Nucleophilic Substitution at Phosphorus

The phosphonate center participates in nucleophilic substitutions, often facilitated by its electrophilic P=O group.

Reaction rates are slowed by the bulky cyclopropoxy and dibenzylamino groups, necessitating elevated temperatures or catalysts .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under specific conditions:

Ring-opening reactions are highly dependent on the electronic environment of the cyclopropane. For example, electron-withdrawing groups (e.g., phosphonate) stabilize transition states in electrophilic attacks .

Reductive Transformations

The dibenzylamino group and phosphonate ester can be reduced under controlled conditions:

Reduction of the dibenzylamino group to a primary amine is a key step for generating pharmacologically active analogs.

Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed couplings, leveraging its aryl or alkyl groups:

These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Thermal Decomposition

At elevated temperatures, the compound degrades via two pathways:

Key Challenges and Research Gaps

Experimental data remain sparse for many reaction types, particularly cross-couplings and enantioselective transformations. Further studies should prioritize kinetic analyses and computational modeling to optimize reaction pathways.

Scientific Research Applications

Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.

Industry: It can be used as a corrosion inhibitor and in the production of flame retardants.

Mechanism of Action

The mechanism by which diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator of biological pathways. The cyclopropane ring and dibenzylamino group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Aminated Cyclopropylmethylphosphonates ():

- Compound 3a: Diethyl ((1-(3-(isopropylamino)propyl)cyclopropyl)methyl)phosphonate shows mild anti-pancreatic cancer activity.

- Compound 3b: Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate exhibits potent anti-prostate cancer activity (IC50 ~45 µM).

- Compound 3c: Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methyl)phosphonate demonstrates enhanced activity due to the benzyl group’s aromatic interactions.

However, the absence of a flexible alkyl chain (as in 3b) might reduce membrane permeability .

Antimicrobial Phosphonate Derivatives ()**

- Compound 3 : (4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid shows enhanced antimicrobial activity against E. coli due to boronic acid’s electrophilic properties.

- Compound 6 : (E)-4,4′-Bis(diethylphosphonatemethyl)stilbene leverages a conjugated stilbene scaffold for DNA intercalation.

- Compound 8 : Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate disrupts bacterial LPS structure.

Comparison: The target compound lacks boronic acid or stilbene motifs, but its dibenzylamino group could mimic the membrane-disrupting effects seen in Compound 6. The cyclopropane ring may confer rigidity, reducing conformational flexibility compared to Compound 6’s stilbene .

Fluorinated and Hydroxylated Derivatives ()**

- rac 9a/b: Fluorinated diethyl phosphonates with dibenzylamino groups exhibit stereochemical complexity, influencing binding affinity.

- rac 13/17 : Hydroxyl and phenyl substituents modulate solubility and hydrogen-bonding capacity.

The absence of hydroxyl groups (vs. rac 13/17) could limit aqueous solubility .

Data Table: Key Comparative Features

Q & A

Q. What synthetic methodologies are most effective for regioselective preparation of this phosphonate compound, and how can reaction conditions be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to achieve high regioselectivity. For example, diethyl phosphonate derivatives with azide and alkyne precursors (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) yield 1,4-regioisomers with >90% efficiency under mild conditions (room temperature, aqueous/organic solvent systems). Optimization involves adjusting catalyst loading (e.g., CuI), solvent polarity, and reaction time to suppress side products .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

Structural confirmation relies on 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign cyclopropane, dibenzylamino, and phosphonate moieties. X-ray crystallography is used for absolute stereochemical determination, particularly for resolving steric effects in cyclopropane-containing systems. Mass spectrometry (HRMS/ESI) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

Initial biological evaluations focus on anticorrosive and anticancer activity. For anticorrosion, electrochemical impedance spectroscopy (EIS) in saline solutions quantifies inhibition efficiency. Anticancer assays (e.g., MTT/Pancreatic cancer cell lines) use low micromolar concentrations (1–10 µM) to assess viability reduction. Positive controls (e.g., cisplatin) and dose-response curves are mandatory for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the cyclopropane or benzyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that replacing dibenzylamino with bulky tert-butyl groups enhances anticorrosive properties by increasing hydrophobic interactions with metal surfaces. Conversely, substituting cyclopropane with larger rings (e.g., cyclohexane) reduces anticancer activity due to steric hindrance in target binding. Computational docking (e.g., AutoDock Vina) identifies key interactions with pancreatic cancer protease targets .

Q. What mechanistic insights explain contradictions in soil mobility predictions vs. experimental data for phosphonate derivatives?

Predicted high soil mobility (via Koc ~9.7) based on log Kow (-0.72) may conflict with experimental adsorption due to pH-dependent protonation . At environmental pH (~5.6), partial protonation increases cation adsorption to organic matter, reducing mobility. Soil column experiments with C-labeled analogs and LC-MS quantification resolve such discrepancies .

Q. How can reaction intermediates (e.g., diazo or azide precursors) be stabilized to improve synthetic scalability?

Diazotransfer reagents like p-acetamidobenzenesulfonyl azide enhance intermediate stability under anhydrous conditions. For azide precursors, in situ generation using stable sulfonyl azides minimizes decomposition. Cryogenic storage (-20°C) and inert atmospheres (N) are critical for diazo intermediates to prevent exothermic decomposition .

Q. What safety protocols are essential for handling this compound, given its structural similarity to neurotoxic phosphonates?

Acute toxicity data (e.g., rodent LD >5 g/kg) suggest moderate risk, but PPE (gloves, goggles, fume hoods) is mandatory due to potential nerve agent analogs. Waste must be neutralized with alkaline hydrolysis (1M NaOH, 24h) before disposal. Emergency protocols for spills include adsorption with vermiculite and evacuation .

Q. Why do conflicting reports exist regarding regioselectivity in click chemistry-based syntheses of similar phosphonates?

Discrepancies arise from solvent polarity effects on copper catalyst coordination. Polar solvents (e.g., DMF) favor 1,4-regioisomers, while nonpolar solvents (e.g., toluene) promote 1,5-products. DFT calculations (e.g., Gaussian 09) model transition-state energies to rationalize solvent-dependent outcomes .

Q. Methodological Notes

- References : Cite primary data sources (e.g., journals, institutional reports) and avoid commercial databases.

- Data Tables : Include NMR shifts, cytotoxicity IC values, and soil adsorption coefficients (Koc) for reproducibility.

- Contradictions : Highlight pH-dependent behavior in environmental studies and solvent effects in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.